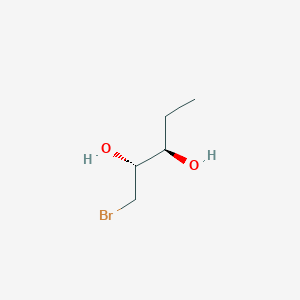
(2R,3R)-1-Bromopentane-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-1-Bromopentane-2,3-diol is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is also known as erythro-1-bromo-2,3-pentanediol and is a chiral molecule with two stereocenters. It is widely used as a building block in organic synthesis and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of (2R,3R)-1-Bromopentane-2,3-diol is not completely understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the bromine and hydroxyl groups.
Effets Biochimiques Et Physiologiques
(2R,3R)-1-Bromopentane-2,3-diol has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including E. coli and S. aureus. It has also been found to exhibit antifungal activity against various fungi, including C. albicans. In addition, it has been shown to exhibit antitumor activity in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2R,3R)-1-Bromopentane-2,3-diol in lab experiments is its ability to act as a chiral auxiliary in asymmetric synthesis. However, one limitation is its potential toxicity and the need for proper handling and disposal.
Orientations Futures
There are several future directions for research on (2R,3R)-1-Bromopentane-2,3-diol. One area of interest is its potential applications in drug discovery and development. It has been found to exhibit various pharmacological activities and may serve as a lead compound for the development of new drugs. Another area of interest is its potential use as a chiral auxiliary in asymmetric synthesis. Further research is needed to fully understand its mechanism of action and potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of (2R,3R)-1-Bromopentane-2,3-diol can be achieved through a variety of methods. One common method is the reaction of 1,2-epoxy-3-bromopropane with water in the presence of a strong acid catalyst. Another method involves the reaction of 1,2-dibromo-3-chloropropane with sodium hydroxide followed by reduction with sodium borohydride.
Applications De Recherche Scientifique
(2R,3R)-1-Bromopentane-2,3-diol has been extensively studied for its potential applications in various scientific fields. It is commonly used as a building block in organic synthesis and has been found to exhibit various biochemical and physiological effects. It has also been used as a chiral auxiliary in asymmetric synthesis.
Propriétés
Numéro CAS |
101221-91-4 |
|---|---|
Nom du produit |
(2R,3R)-1-Bromopentane-2,3-diol |
Formule moléculaire |
C5H11BrO2 |
Poids moléculaire |
183.04 g/mol |
Nom IUPAC |
(2R,3R)-1-bromopentane-2,3-diol |
InChI |
InChI=1S/C5H11BrO2/c1-2-4(7)5(8)3-6/h4-5,7-8H,2-3H2,1H3/t4-,5+/m1/s1 |
Clé InChI |
GLSCQKMWOKAZAJ-UHNVWZDZSA-N |
SMILES isomérique |
CC[C@H]([C@H](CBr)O)O |
SMILES |
CCC(C(CBr)O)O |
SMILES canonique |
CCC(C(CBr)O)O |
Synonymes |
[2R,3R,(-)]-1-Bromo-2,3-pentanediol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[9,9'-Biphenanthrene]-10,10'-diol](/img/structure/B19973.png)
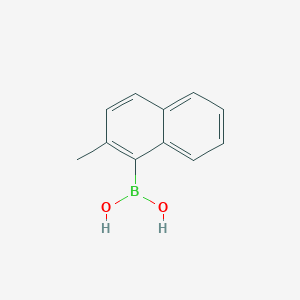
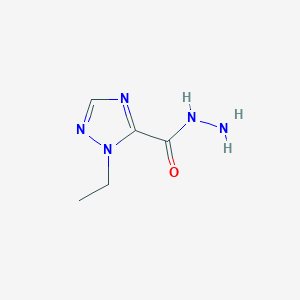
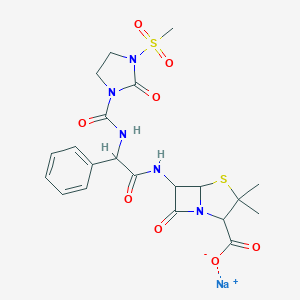
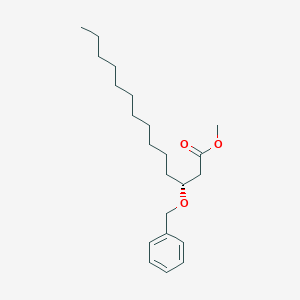
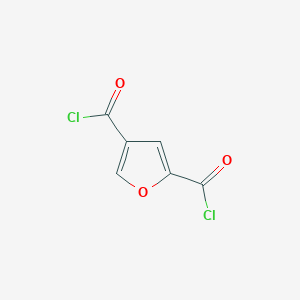
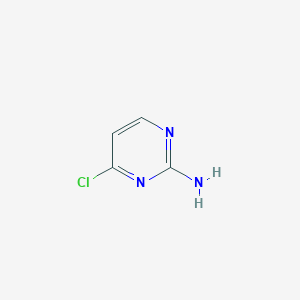
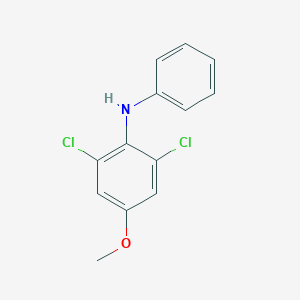
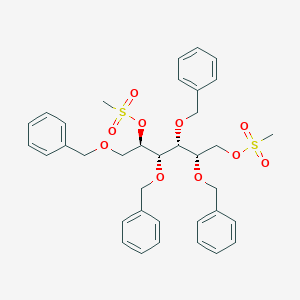
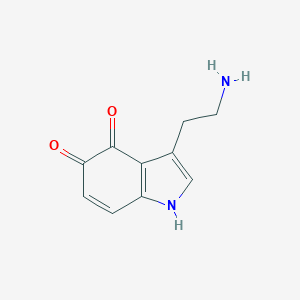
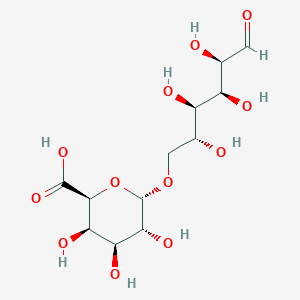
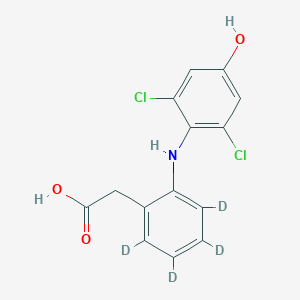
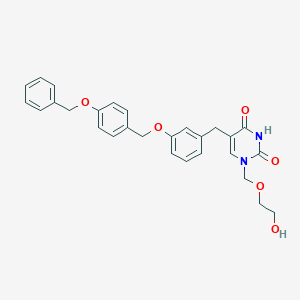
![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B20012.png)